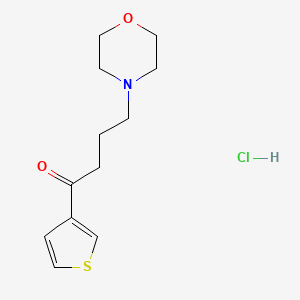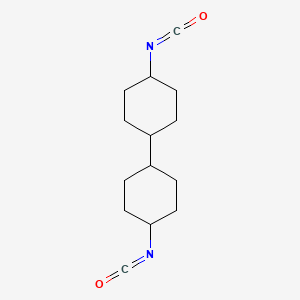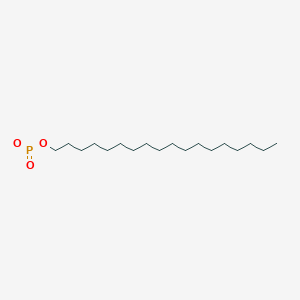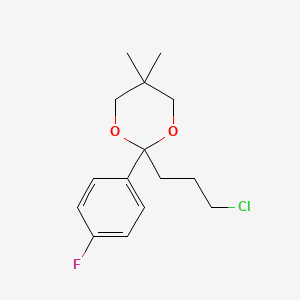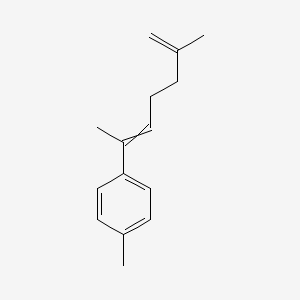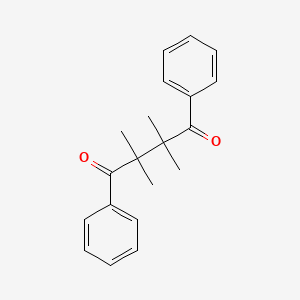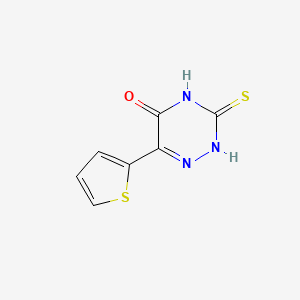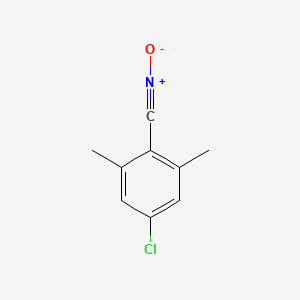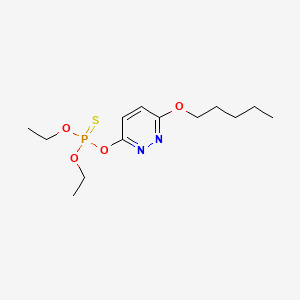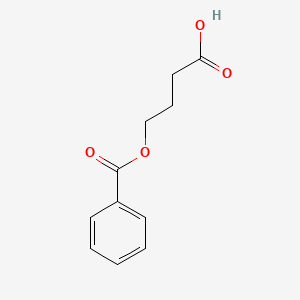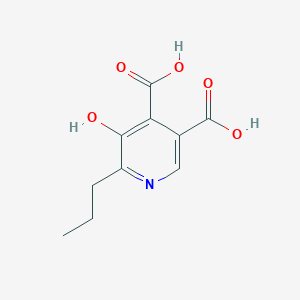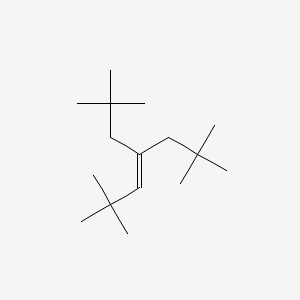
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is a branched hydrocarbon with a complex structure. This compound belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The unique arrangement of its carbon atoms and the presence of multiple methyl groups make it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of a suitable alkene precursor with a 2,2-dimethylpropyl group under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of the 2,2-dimethylpropyl group to the alkene. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the compound into a saturated hydrocarbon.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under mild heating.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst at room temperature.
Substitution: Cl2 or Br2 in an inert solvent like carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and polymers.
Mecanismo De Acción
The mechanism by which 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the steric hindrance provided by the multiple methyl groups. This can affect the accessibility of the double bond to reactants, thereby influencing the reaction rate and product distribution.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched hydrocarbon with similar steric properties.
2,2-Dimethylbutane: A simpler branched alkane with fewer carbon atoms.
3,3-Dimethylpentane: A branched hydrocarbon with a different arrangement of methyl groups.
Uniqueness
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is unique due to its specific arrangement of carbon atoms and the presence of a double bond. This structure results in distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
34235-29-5 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene |
InChI |
InChI=1S/C16H32/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10H,11-12H2,1-9H3 |
Clave InChI |
SEGJKPWHSIYVBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


